2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole 2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC20142673
InChI: InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3
SMILES:
Molecular Formula: C11H12ClNO3S
Molecular Weight: 273.74 g/mol

2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole

CAS No.:

Cat. No.: VC20142673

Molecular Formula: C11H12ClNO3S

Molecular Weight: 273.74 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole -

Specification

Molecular Formula C11H12ClNO3S
Molecular Weight 273.74 g/mol
IUPAC Name 2-(1-chloroethyl)-5-ethylsulfonyl-1,3-benzoxazole
Standard InChI InChI=1S/C11H12ClNO3S/c1-3-17(14,15)8-4-5-10-9(6-8)13-11(16-10)7(2)12/h4-7H,3H2,1-2H3
Standard InChI Key YDHSLPBCBZICNS-UHFFFAOYSA-N
Canonical SMILES CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C(C)Cl

Introduction

Structural and Chemical Properties

The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring. Substitutions at positions 2 and 5 modulate electronic and steric properties, influencing reactivity and biological activity.

Molecular Characteristics

  • Molecular Formula: Hypothetically C11_{11}H12_{12}ClNO3_3S (based on the 1-chloroethyl and ethylsulfonyl substituents).

  • Molecular Weight: ~273.73 g/mol.

  • Key Functional Groups:

    • 1-Chloroethyl (-CHClCH3_3): Introduces electrophilic character and potential alkylation activity.

    • Ethylsulfonyl (-SO2_2C2_2H5_5): Enhances polarity and may influence binding to biological targets.

Spectroscopic Data (Inferred from Analogues)

  • IR: Expected peaks for C-Cl (550–850 cm1^{-1}), S=O (1150–1350 cm1^{-1}), and C=N (1600–1680 cm1^{-1}).

  • NMR:

    • 1^1H: Signals for ethylsulfonyl (δ 1.4–1.6 ppm for CH3_3, δ 3.2–3.5 ppm for CH2_2), chloroethyl (δ 4.2–4.5 ppm for CHCl), and aromatic protons (δ 7.0–8.0 ppm).

    • 13^{13}C: Benzo[d]oxazole carbons (δ 140–160 ppm), sulfonyl carbon (δ 55–60 ppm).

Synthesis Strategies

While direct synthesis of 2-(1-chloroethyl)-5-(ethylsulfonyl)benzo[d]oxazole is undocumented, pathways for analogous compounds provide plausible routes:

Cyclization of Substituted Anilides

  • Precursor: 5-(Ethylsulfonyl)-2-nitroaniline.

  • Steps:

    • Reduction: Catalytic hydrogenation to 5-(ethylsulfonyl)-1,2-diaminobenzene .

    • Acylation: Reaction with chloroacetyl chloride to form 2-chloroethyl-substituted intermediate.

    • Oxidative Cyclization: Using DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) to form the oxazole ring .

Chlorination and Sulfonation

  • Starting Material: 5-Ethylbenzo[d]oxazole.

  • Chlorination: Radical chlorination at position 2 using N-chlorosuccinimide (NCS) .

  • Sulfonation: Oxidation of ethylthioether to sulfonyl via H2_2O2_2/AcOH .

Applications in Material Science

  • Coordination Chemistry: Sulfonyl groups may act as ligands for transition metals.

  • Polymer Additives: Flame retardancy due to chlorine and sulfur content .

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